molecular formula C16H12FN3O2 B2580657 N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-63-3

N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2580657
CAS RN: 877649-63-3
M. Wt: 297.289
InChI Key: ZWFUEQUZSZRTDD-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is not provided in the available resources.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazo[1,2-a]pyrimidine derivatives have been extensively studied for their pharmacological activities. Researchers have explored their potential as antiviral, antibacterial, and anticancer agents. The compound’s scaffold offers opportunities for functionalization at the 3-position, enabling the design of novel drug candidates .

Anticancer Activity

In recent years, imidazo[1,2-a]pyrimidines have been evaluated for their anticancer properties. Thiazolopyrimidine derivatives, a subset of this class, displayed excellent activity against human cancer cell lines. Some compounds inhibited CDK enzymes, leading to apoptosis and cell death .

Potassium-Competitive Acid Blockers (P-CABs)

Researchers have synthesized pyrrole derivatives, including imidazo[1,2-a]pyrimidines, in the quest for potent P-CABs. These compounds aim to block gastric acid secretion and treat acid-related disorders .

Multicomponent Reactions and Chemosynthetic Strategies

Imidazo[1,2-a]pyrimidines have been constructed using diverse chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations. Such strategies contribute to the development of new synthetic routes .

Functional Materials and Organic Electronics

The unique structure of imidazo[1,2-a]pyrimidines makes them attractive for designing functional materials. Researchers explore their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices .

Biological Studies and Mechanistic Insights

Understanding the mechanisms of imidazo[1,2-a]pyrimidine reactions is crucial. Researchers investigate their behavior in various transformations, shedding light on bond formation and reactivity. These insights aid in optimizing synthetic routes and expanding their applications .

properties

IUPAC Name

N-(4-fluorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-10-2-7-14-18-8-13(16(22)20(14)9-10)15(21)19-12-5-3-11(17)4-6-12/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFUEQUZSZRTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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